

Potency of Synthetic FMRFamide Analogs on Snail Heart: A Comparative Guide

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Compound of Interest

Compound Name: *Phe-Met-Arg-Phe Like Peptide,
Snail Helix aspersa*

Cat. No.: B549703

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For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the potency of various synthetic FMRFamide (Phe-Met-Arg-Phe-NH₂) analogs on the snail heart, supported by experimental data. This document summarizes key findings on the structure-activity relationship of these neuropeptides and offers detailed experimental protocols for their assessment.

FMRFamide and its related peptides are a significant family of neuropeptides in molluscs, playing crucial roles in cardioregulation, neurotransmission, and visceral muscle contraction. Understanding the potency and functional differences between synthetic analogs is vital for developing novel pharmacological tools and potential therapeutic agents. This guide focuses on comparative studies conducted on the hearts of the garden snail (*Helix aspersa*) and the great pond snail (*Lymnaea stagnalis*).

Comparative Potency of FMRFamide Analogs

The potency of synthetic FMRFamide analogs can vary significantly based on their amino acid sequence, particularly the N-terminal extension and modifications to the core RF-amide motif. The following table summarizes the comparative potencies of several key analogs as observed in published studies.

Analog Name (Sequence)	Snail Species	Observed Effect	Relative Potency	Citation
pQDPFLRFamid e (pyroGlu-Asp- Pro-Phe-Leu- Arg-Phe-NH2)	Helix aspersa	Cardioexcitatory	~100x more potent than FMRFamide	[1]
GDPLRFamide (Gly-Asp-Pro- Phe-Leu-Arg- Phe-NH2)	Lymnaea stagnalis	Inhibitory on specific central neurons	Mimics inhibitory response of VWI; FMRFamide is 10x less potent	[2]
SDPFLRFamide (Ser-Asp-Pro- Phe-Leu-Arg- Phe-NH2)	Lymnaea stagnalis	Inhibitory on specific central neurons	Mimics inhibitory response of VWI; FMRFamide is 10x less potent	[2]

Experimental Protocols

The following section details a typical experimental methodology for assessing the bioactivity of FMRFamide analogs on an isolated snail heart, based on protocols described for *Helix aspersa*.^[3]

Animal Preparation and Heart Isolation

Snails (*Helix aspersa*) are typically allowed to aestivate for several months before use. The ventricle is isolated from the snail for the bioassay.

Perfusion and Acclimation

The isolated ventricle is perfused with a saline solution. A commonly used saline composition (in mmol L⁻¹):

- NaCl: 80
- KCl: 5
- MgCl₂: 5

- CaCl_2 : 7
- Hepes: 20
- pH: 7.5

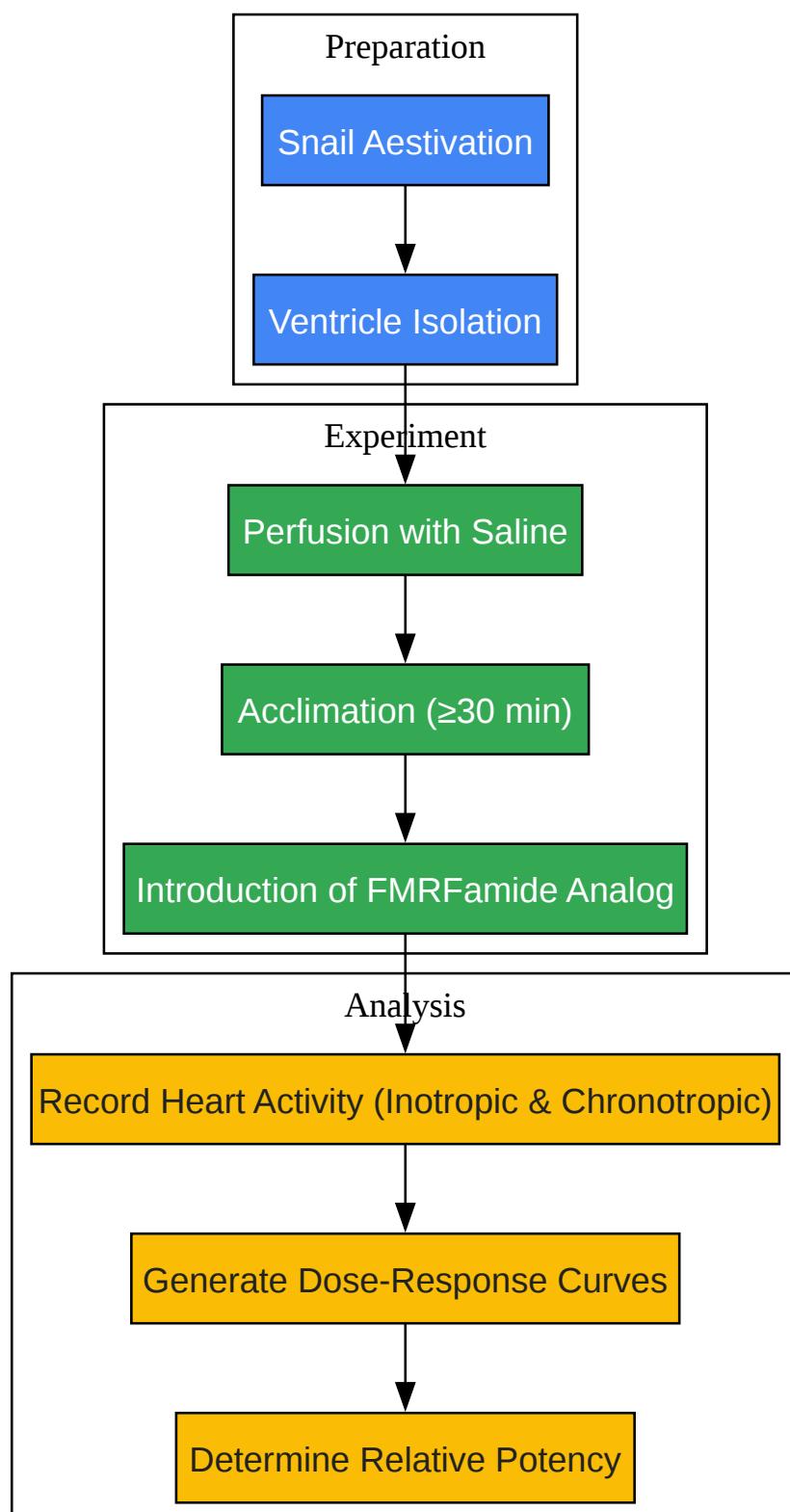
The preparation is allowed to acclimate for a minimum of 30 minutes before the introduction of any peptides. The perfusion rate is maintained at a constant level, typically around $600 \mu\text{l min}^{-1}$.^[3]

Peptide Application and Data Recording

Synthetic FMRFamide analogs are dissolved to desired concentrations and introduced into the perfusion stream. The effects on the heart's contractility (inotropic effects) and beat rate (chronotropic effects) are recorded using a suitable transducer and data acquisition system. Dose-response curves are typically generated to determine the potency of each analog.

Experimental Workflow and Signaling

The following diagrams illustrate the general experimental workflow for a snail heart bioassay and the proposed signaling pathway for FMRFamide.



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General workflow for snail heart bioassay.



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